3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one
Description
Historical Evolution of Heterocyclic Hybrid Molecules in Drug Discovery
The conceptual foundation of molecular hybridization emerged in the late 20th century as pharmaceutical researchers sought to overcome limitations in single-target therapeutics. Early work by Lazar et al. (2004) demonstrated that hybridizing benzocaine and metoclopramide could yield novel compounds with enhanced pharmacological profiles, establishing hybridization as a viable drug design strategy. This approach gained momentum with the recognition that 61% of FDA-approved drugs between 2010–2021 contained hybrid heterocyclic systems, particularly those combining nitrogenous and oxygenated rings.
The coumarin-thiazole hybrid class exemplifies this evolutionary trajectory. Initial studies in the 1990s focused on isolated coumarin derivatives for anticoagulant applications, while thiazole research emphasized antimicrobial activity. The paradigm shifted when Kamaldeep Paul’s 2019 work revealed that fused heterocycles like imidazopyrazine-benzimidazole hybrids exhibited 3–5× greater anticancer potency than their parent compounds. These findings catalyzed systematic investigations into coumarin-thiazole systems, culminating in the 2021 synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one derivatives with demonstrated DNA gyrase inhibition (IC~50~ = 6.25 μg/mL).
Three critical milestones shaped this development:
- Pharmacophore Fusion Techniques : Advanced coupling methods enabled precise spatial alignment of coumarin’s lactone ring with thiazole’s sulfur-nitrogen matrix
- Computational Modeling : Molecular docking studies (e.g., against 1KZN protein targets) optimized hybrid geometries for target engagement
- Bioisosteric Replacement : Strategic substitution of thiazole’s C2 position with phenylamino groups enhanced blood-brain barrier permeability in preclinical models
Rationale for Coumarin-Thiazole Molecular Hybridization Strategies
The structural synergy between coumarin and thiazole moieties arises from complementary electronic and steric profiles:
Electronic Complementarity
- Coumarin’s electron-rich benzopyrone system (HOMO energy: −6.3 eV) facilitates π-π stacking with aromatic drug targets
- Thiazole’s electron-deficient character (LUMO energy: −1.9 eV) enables nucleophilic attack at biological nucleophiles
Steric Compatibility
- Coumarin’s planar structure (van der Waals volume: 148 ų) pairs with thiazole’s non-planar conformation (134 ų) to create target-specific topography
- The 120° bond angle at the thiazole’s sulfur atom permits optimal spatial orientation of pharmacophoric groups
Biological rationales for hybridization include:
- Dual-Target Engagement : Coumarin moieties inhibit cyclooxygenase-2 (COX-2) (IC~50~ = 8 μM) while thiazole components block interleukin-6 receptors (K~i~ = 12 nM)
- Overcoming Resistance : Hybrids show 98% retention of antimicrobial activity against methicillin-resistant Staphylococcus aureus versus 43% for standalone thiazoles
- Pharmacokinetic Optimization : LogP values for hybrids average 2.8 ± 0.3 versus 1.9 (coumarins) and 3.7 (thiazoles), optimizing blood-brain barrier penetration
A 2023 meta-analysis of 127 coumarin-thiazole derivatives revealed quantifiable structure-activity relationships:
| Position | Modification | Effect on IC~50~ (nM) | Target |
|---|---|---|---|
| C3 (Coumarin) | Bromination | ↓ 42% | DNA gyrase |
| C4 (Thiazole) | Phenylamino substitution | ↓ 68% | COX-2 |
| C7 (Coumarin) | Methoxy group | ↑ 23% | β-secretase |
The this compound scaffold exemplifies these principles, with its C3 thiazole substitution enhancing target binding affinity by 3.2-fold compared to native coumarin derivatives. Molecular dynamics simulations show the phenylamino group forms stable hydrogen bonds (2.8–3.1 Å) with kinase catalytic domains, while the coumarin system maintains hydrophobic interactions with allosteric pockets.
Properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17-14(10-12-6-4-5-9-16(12)22-17)15-11-23-18(20-15)19-13-7-2-1-3-8-13/h1-11H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDWBPQGLFDFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one can be achieved through a one-pot three-component reaction. This method involves the reaction of ethyl-4-chloroacetoacetate with phenylthioureas and salicylaldehyde in the presence of l-proline as a catalyst and poly(ethylene) glycol-600 as a green reaction medium . The reaction proceeds under mild conditions and offers a high yield of the desired product.
Alternatively, a stepwise method can be employed where the intermediate 3-(2-bromoacetyl)-2H-chromen-2-one is first synthesized and then reacted with phenylthioureas to form the final product .
Industrial Production Methods
For industrial production, the one-pot method is preferred due to its simplicity, cost-effectiveness, and environmental friendliness. The use of renewable catalysts and green solvents makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Synthesis of 3-(2-(Phenylamino)thiazol-4-yl)-2H-chromen-2-one
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and coumarin moieties. A notable method includes the reaction of salicylaldehyde with ethyl 2-(2-(phenylamino)thiazol-4-yl)acetates, leading to various derivatives that have been screened for biological activities such as antimicrobial and anticancer properties .
Key Synthetic Pathways:
- Two-component synthesis : This method utilizes a thiocyanatoacetyl derivative and anilines to yield various substituted compounds, which have been characterized using spectroscopic techniques such as NMR and mass spectrometry .
- One-pot multicomponent reactions : These have been developed for efficient synthesis under mild conditions, often employing eco-friendly catalysts .
Antimicrobial Properties
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from this scaffold demonstrated effective antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida species .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |
|---|---|---|---|
| 6e | Antibacterial | S. aureus | 15 |
| 6g | Antifungal | Candida albicans | 18 |
| 6h | Antibacterial | E. coli | 14 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that certain derivatives significantly inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), while exhibiting low toxicity towards normal cells .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| ATC | A549 | 12.5 | 5.0 |
| ATC | MCF-7 | 15.0 | 4.5 |
| ATC | HUVEC (normal) | >50 | - |
Case Studies
- Antiproliferative Properties : A study demonstrated that a novel derivative exhibited approximately 2.6-fold increased activity against melanoma cells compared to healthy fibroblast cells, indicating its potential as a selective anticancer agent .
- Antimicrobial Screening : Various synthesized compounds were screened against multiple bacterial strains, showing promising results particularly in derivatives containing halogen substitutions which enhanced their activity .
Mechanism of Action
The biological activity of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity is believed to involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one
- 2-(2,3-anhydrofuranosyl)thiazole-4-carboxamide
- 4-(2-phenylamino)thiazol-4-yl)-benzothioamide
- 2-hydroxy-5-(2-(phenylamino)thiazol-4-yl)-benzamide
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of thiazole and coumarin rings, which confer a broad spectrum of biological activities. Its synthesis is also more environmentally friendly and cost-effective, making it a preferred choice for various applications .
Biological Activity
3-(2-(Phenylamino)thiazol-4-yl)-2H-chromen-2-one, a heterocyclic compound that integrates the structural characteristics of thiazole and coumarin, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, including a one-pot three-component reaction involving ethyl-4-chloroacetoacetate, phenylthioureas, and salicylaldehyde in the presence of a catalyst like l-proline. Alternatively, a stepwise method can be employed starting from 3-(2-bromoacetyl)-2H-chromen-2-one.
Antimicrobial Activity
Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various thiazole derivatives and found that certain compounds showed minimal inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against bacteria such as Bacillus cereus and Salmonella Typhimurium .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Sensitive Bacteria |
|---|---|---|---|
| Compound A | 0.23–0.70 | 0.47–0.94 | Bacillus cereus |
| Compound B | 0.30 | 0.60 | E. coli |
| Compound C | 0.25 | 0.50 | S. Typhimurium |
Antiproliferative Activity
The compound has also been studied for its antiproliferative effects against various cancer cell lines. One study reported that it exhibited approximately 2.6-fold higher activity against melanoma cells compared to healthy fibroblast cells (L929), indicating its potential as an anticancer agent .
Table 2: Antiproliferative Effects
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| Melanoma | 5.12 | 1.95 |
| L929 Fibroblast | 9.45 | - |
| MCF-7 Breast | 4.28 | 1.08 |
Antioxidant Properties
Both coumarin and thiazole derivatives are known for their antioxidant capabilities, which contribute to their biological activities . This property is crucial in mitigating oxidative stress in cells, potentially leading to reduced cancer cell proliferation.
Molecular Docking Studies
Molecular docking studies have suggested that these compounds may interact with specific biological targets, such as topoisomerases involved in DNA replication and repair processes . This interaction can disrupt cancer cell division and promote apoptosis.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in treating infections and cancer:
- Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that certain thiazole derivatives showed enhanced activity against antibiotic-resistant strains of bacteria, suggesting their potential role in combating antibiotic resistance .
- Cytotoxicity Assessment : Research indicated that the cytotoxic effects of these compounds were significantly lower against normal cells compared to cancerous cells, emphasizing their selectivity and safety profile .
Q & A
Q. Q1. What is the most efficient synthetic route for 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one?
Methodological Answer: The compound is synthesized via a two-component reaction between 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and substituted anilines in ethanol (1:1 molar ratio). Key steps include:
- Reagent preparation : 3-(2-thiocyanatoacetyl)coumarin is synthesized first.
- Cyclization : Reacting with anilines under reflux to form the thiazole ring.
- Optimization : Ethanol as solvent ensures high yields (70–78%) and purity.
Structural validation is performed via elemental analysis, UV-vis, FTIR, NMR, and mass spectrometry. For crystalline derivatives (e.g., 3j), single-crystal X-ray diffraction confirms orthorhombic packing (space group Pna2₁) .
Structural Characterization
Q. Q2. What advanced techniques validate the molecular structure of this compound?
Methodological Answer:
- Basic :
- NMR : and NMR identify proton environments and carbon frameworks (e.g., coumarin C=O at ~160 ppm, thiazole C-N signals).
- X-ray crystallography : Resolves bond lengths/angles (e.g., C19H14N2OS, a = 13.0785 Å, b = 25.746 Å) .
- Advanced :
- Hirshfeld surface analysis : Maps noncovalent interactions (e.g., C–H···O, π–π stacking) in crystal lattices.
- DFT calculations : Compare experimental data with theoretical electrostatic potentials (MEP) to predict reactivity .
Crystallographic Refinement Challenges
Q. Q3. How do researchers address data limitations in X-ray refinement for this compound?
Methodological Answer:
- Basic : SHELXL refines structures using high-resolution data. Key parameters include:
- Advanced : For low-resolution or twinned crystals, apply restraints (e.g., ADPs, similarity constraints) and validate via R-factor convergence (e.g., R₁ < 0.05) .
Biological Activity Mechanisms
Q. Q4. What methodologies elucidate the antimicrobial activity of this compound?
Methodological Answer:
- Basic :
- Advanced :
Data Contradictions in Substituent Effects
Q. Q5. How do conflicting reports on substituent effects inform SAR studies?
Methodological Answer:
- Case study : Nitro vs. methoxy groups:
- 3f (3-NO₂) : Higher antimicrobial activity due to electron-withdrawing effects enhancing thiazole reactivity.
- 3h (4-OCH₃) : Reduced activity from steric hindrance.
- Resolution : Cross-validate via comparative assays (e.g., IC₅₀) and DFT-based charge distribution analysis .
Structure-Activity Relationship (SAR) Optimization
Q. Q6. Which substituents enhance the compound’s bioactivity?
Methodological Answer:
- Electron-deficient groups : 4-NO₂ (3f) improves antibacterial activity by 30% vs. unsubstituted analogs.
- Steric effects : Bulky 4-CH₃ (3j) reduces solubility but increases membrane penetration.
- Method : Synthesize derivatives via combinatorial libraries (e.g., 10 analogs) and test in dose-response assays .
Computational Modeling
Q. Q7. How do DFT and molecular dynamics (MD) predict compound behavior?
Methodological Answer:
- DFT : B3LYP/6-311G(d,p) basis set calculates frontier orbitals (HOMO-LUMO gap ≈ 4.5 eV), indicating stability.
- MD simulations : AMBER force fields simulate solvation dynamics (e.g., water diffusion coefficients) to predict pharmacokinetics .
Solubility and Formulation Challenges
Q. Q8. What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Derivatization : Introduce sulfonate (-SO₃H) groups via electrophilic substitution (yield: 65%).
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
